molecular formula C3H7NO3 B8081354 L-Serine-13C3

L-Serine-13C3

Cat. No. B8081354
M. Wt: 108.071 g/mol
InChI Key: MTCFGRXMJLQNBG-GCCOVPGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Serine-13C3 is a useful research compound. Its molecular formula is C3H7NO3 and its molecular weight is 108.071 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Serine-13C3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Serine-13C3 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cometabolism of l-Serine in Corynebacterium glutamicum :

    • In Corynebacterium glutamicum, l-serine does not support growth but is consumed during glucose growth. The carbon skeleton of l-serine is mainly converted to pyruvate-derived metabolites, such as l-alanine. The study identifies genes involved in this process, suggesting the importance of l-serine in microbial metabolism and potential biotechnological applications (Netzer et al., 2004).
  • Reprogramming One-Carbon Metabolic Pathways in Corynebacterium glutamicum :

    • This study decouples l-serine catabolism from cell growth in Corynebacterium glutamicum by reprogramming one-carbon unit metabolic pathways. The introduction of the glycine cleavage system from Escherichia coli into C. glutamicum increased l-serine accumulation, illustrating potential methods for enhancing the production of valuable amino acids (Zhang et al., 2018).
  • l-Serine Biosynthesis in Brucella abortus :

    • This research demonstrates that l-serine is crucial for the intracellular proliferation of Brucella abortus, a pathogenic bacterium. The study sheds light on the metabolic pathways and genes involved in l-serine biosynthesis, contributing to our understanding of bacterial pathogenicity and potential targets for antimicrobial strategies (Révora et al., 2019).
  • Stereoselective Synthesis of Stable Isotope-Labeled L-α-Amino Acids :

    • This study develops a method for the biosynthesis of 13C- and 15N-labeled L-serine using Methylobacterium extorquens AM1, indicating the utility of L-serine-13C3 in producing labeled amino acids for research purposes, particularly in the study of metabolic pathways (Hanners et al., 1991).
  • Serine Biosynthesis and Transport Defects :

    • This paper reviews the metabolic and transport pathways of l-serine, highlighting its importance in neurological function and the potential therapeutic role of l-serine in certain genetic disorders. The study underscores l-serine's significance in biomedical research and potential clinical applications (El-Hattab, 2016).

properties

IUPAC Name

(2S)-2-amino-3-hydroxy(1,2,3-13C3)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+1,2+1,3+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCFGRXMJLQNBG-GCCOVPGMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C@@H]([13C](=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.071 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Serine-13C3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.